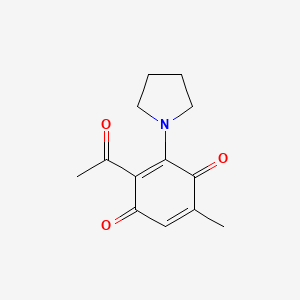
2-(dimethylamino)-N-dodecylacetamide;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dimethylamino)-N-dodecylacetamide;phosphoric acid is a compound that combines an amide and a phosphoric acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-N-dodecylacetamide typically involves the reaction of dimethylamine with dodecyl acetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene at elevated temperatures (around 70°C) to ensure complete reaction . The phosphoric acid group can be introduced through a subsequent reaction with phosphoric acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-N-dodecylacetamide;phosphoric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or sodium methoxide.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of amines or alcohols.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.
Scientific Research Applications
2-(dimethylamino)-N-dodecylacetamide;phosphoric acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of surfactants and emulsifiers for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-N-dodecylacetamide;phosphoric acid involves its interaction with specific molecular targets. The dimethylamino group can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The phosphoric acid group can participate in phosphorylation reactions, which are crucial in many biological processes .
Comparison with Similar Compounds
Similar Compounds
2-(dimethylamino)ethyl methacrylate: Used in polymer synthesis and drug delivery systems.
Dimethylaminoethanol: Known for its use in skin care products and cognitive function enhancement.
Dimethylaminopropylamine: Used in the production of surfactants and as a curing agent for epoxy resins.
Uniqueness
2-(dimethylamino)-N-dodecylacetamide;phosphoric acid is unique due to its combination of an amide and phosphoric acid group, which imparts distinct chemical properties and potential applications in various fields. Its amphiphilic nature makes it particularly useful in drug delivery and industrial applications.
Properties
CAS No. |
65284-04-0 |
|---|---|
Molecular Formula |
C16H37N2O5P |
Molecular Weight |
368.45 g/mol |
IUPAC Name |
2-(dimethylamino)-N-dodecylacetamide;phosphoric acid |
InChI |
InChI=1S/C16H34N2O.H3O4P/c1-4-5-6-7-8-9-10-11-12-13-14-17-16(19)15-18(2)3;1-5(2,3)4/h4-15H2,1-3H3,(H,17,19);(H3,1,2,3,4) |
InChI Key |
HOVPXGKUZGSKDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CN(C)C.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)




